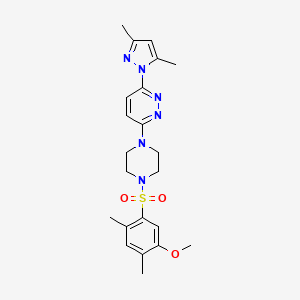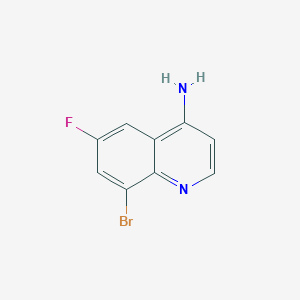
8-Bromo-6-fluoroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoroquinolin-4-amine is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-6-fluoroquinolin-4-amine is 1S/C9H6BrFN2/c10-7-4-5 (11)3-6-8 (12)1-2-13-9 (6)7/h1-4H, (H2,12,13) and the InChI key is VWKMEADFEAFVIN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-6-fluoroquinolin-4-amine is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antibacterial Properties
A study highlighted the synthesis of 8-nitrofluoroquinolone derivatives, closely related to 8-Bromo-6-fluoroquinolin-4-amine, exploring their antibacterial properties. The research involved preparing new derivatives and testing their activity against gram-positive and gram-negative bacterial strains, revealing that more lipophilic groups could enhance activity against gram-positive strains (Al-Hiari et al., 2007).
Drug Synthesis and Central Nervous System Potential
Another study described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which serves as a starting compound for creating potential central nervous system drug candidates. This work emphasizes the role of such compounds in developing new drugs targeting the CNS (Hargitai et al., 2018).
Anticancer Properties
Research into indole-aminoquinazoline hybrids, which share structural similarities with 8-Bromo-6-fluoroquinolin-4-amine, showed significant cytotoxicity against various human cancer cell lines. These compounds exhibited potential as novel anticancer agents, with some inducing apoptosis in cancer cells (Mphahlele et al., 2018).
Chemical Sensors
A study on fluorogenic Hg2+-selective chemodosimeters derived from 8-hydroxyquinoline demonstrated the potential of such compounds in developing highly selective fluorescence-enhancing sensors for detecting mercury ions in aqueous solutions. This research showcases the application of quinoline derivatives in environmental monitoring and chemical sensing (Song et al., 2006).
Neurofibrillary Tangles Imaging
18F-MK-6240, a PET tracer targeting neurofibrillary tangles and derived from similar quinoline compounds, illustrates the application in imaging for Alzheimer's disease. This radiopharmaceutical allows for the visualization of neurofibrillary tangles, a hallmark of Alzheimer's, providing valuable insights into the disease's progression and aiding in diagnostic procedures (Collier et al., 2017).
Safety and Hazards
properties
IUPAC Name |
8-bromo-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMEADFEAFVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid](/img/structure/B2642153.png)

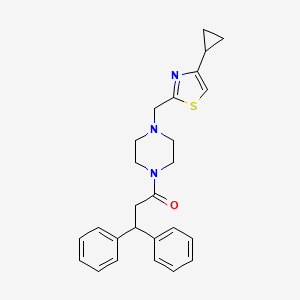
![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)

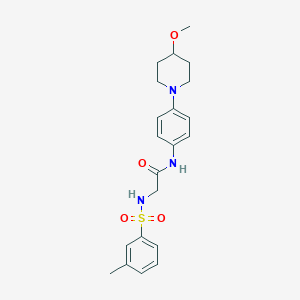

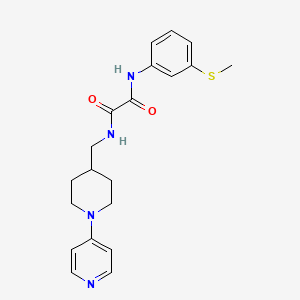
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)
